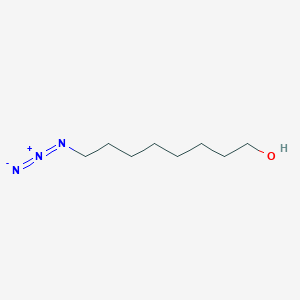

8-Azido-1-octanol

Description

Significance of Long-Chain Azido-Alcohols as Versatile Synthetic Intermediates

Long-chain azido-alcohols, including 8-azido-1-octanol, are highly valued as versatile synthetic intermediates due to the dual functionality they offer. The azide (B81097) group (–N₃) is a powerful functional handle, known for its stability under many reaction conditions and its participation in robust transformations like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Staudinger ligation smolecule.comnih.govwikipedia.orglumiprobe.comillinois.eduresearchgate.net. These "click" reactions are celebrated for their high yields, regioselectivity, orthogonality, and mild reaction conditions, making them ideal for constructing complex molecular architectures smolecule.comnih.govwikipedia.orgillinois.edu.

The eight-carbon aliphatic chain in this compound serves as a flexible spacer arm. This feature is particularly useful in bioconjugation and materials science, where precise control over the distance between functional entities is crucial for optimizing interactions, activity, or material properties smolecule.com. For instance, introducing this spacer can enhance the solubility or alter the presentation of biomolecules or functional groups on surfaces smolecule.combiochempeg.combroadpharm.combroadpharm.combroadpharm.comcd-bioparticles.net.

Furthermore, the azide group itself can be readily transformed into other functional groups, most commonly an amine, via reduction methods such as the Staudinger reaction nih.govwikipedia.orglumiprobe.com. This ability to act as a masked amine synthon adds another layer to its synthetic utility lumiprobe.com. The combination of a reactive azide for conjugation and a modifiable alcohol terminus makes long-chain azido-alcohols like this compound indispensable tools for chemists aiming to build complex molecules and materials.

Overview of Key Research Domains for this compound and its Analogues

The research landscape for this compound and its analogues spans several critical domains within contemporary chemistry:

Click Chemistry and Bioconjugation: this compound and similar compounds are widely employed as building blocks in click chemistry. They are used to functionalize biomolecules, surfaces, and nanoparticles, enabling studies of molecular interactions, targeted drug delivery, and the development of diagnostic tools smolecule.comlumiprobe.combiochempeg.combroadpharm.combroadpharm.combroadpharm.comcd-bioparticles.netconju-probe.comontosight.ainih.gov. The azide group readily reacts with alkynes or strained cyclooctynes (e.g., DBCO, BCN) to form stable triazole linkages smolecule.combiochempeg.combroadpharm.combroadpharm.combroadpharm.comcd-bioparticles.netconju-probe.comontosight.ainih.govmedchemexpress.com.

Materials Science: The ability to introduce azide functionalities allows for the creation of functionalized surfaces and the synthesis of novel materials. For example, azido-substituted siloxanes have been explored as precursors for hybrid materials, and azido-functionalized polymers can be synthesized for various applications smolecule.comontosight.aichemrevlett.combroadpharm.com. Long-chain azides have also been investigated for surface modification of chromatographic packings and filled plastics cdnsciencepub.com.

Drug Development and Medicinal Chemistry: Compounds containing the azido-alcohol motif, particularly β-azido alcohols, are found in various bioactive molecules and drugs broadpharm.com. This compound derivatives can be used in drug development to create targeted therapeutics or to modify drug molecules for improved efficacy or delivery smolecule.com. The azide group's role in click chemistry is also vital for creating Antibody-Drug Conjugates (ADCs) smolecule.combroadpharm.com.

Catalysis: Azido-functionalized molecules can be converted into ligands for catalytic applications. For instance, azido-substituted laddersiloxanes have been transformed into multidentate ligands for copper-catalyzed alcohol oxidative dehydrogenation reactions chemrevlett.combroadpharm.commdpi.com.

Synthetic Methodology Development: Research also focuses on efficient and direct methods for synthesizing azido-alcohols themselves. This includes the direct hydroxyazidation of alkenes, ring-opening of epoxides and aziridines, and various dehydroxyazidation strategies from alcohols broadpharm.comchemrevlett.comresearchgate.netacs.orgorgchemres.orgcmu.edunih.gov.

Academic Relevance and Research Landscape of the Compound Class

Organic azides, in general, have become central players in modern organic chemistry, medicinal chemistry, and material sciences due to their unique reactivity and versatility nih.govbroadpharm.commdpi.comacs.orgresearchgate.net. The development of click chemistry, particularly the CuAAC reaction, has dramatically expanded the utility and accessibility of azide chemistry wikipedia.orgillinois.edu.

Within this broad field, azido-alcohols represent a particularly significant subclass. β-Azido alcohols, specifically, are of high academic interest because they are found in numerous drugs and bioactive compounds and serve as crucial precursors for synthesizing other valuable chemicals like β-amino alcohols, aziridines, and triazoles broadpharm.comresearchgate.netacs.orgorgchemres.org. The academic research landscape is characterized by continuous efforts to develop more efficient, selective, and sustainable synthetic routes to these compounds, moving from multi-step traditional methods to more direct catalytic approaches broadpharm.comchemrevlett.comresearchgate.netacs.orgcmu.edu. The exploration of their applications in areas like polymer synthesis, surface functionalization, and the creation of complex molecular architectures underscores their ongoing importance in academic research.

Structure

3D Structure

Properties

IUPAC Name |

8-azidooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-11-10-7-5-3-1-2-4-6-8-12/h12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXZAPDMVRBVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316358 | |

| Record name | 8-Azido-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-46-7 | |

| Record name | 8-Azido-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azido-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Azido 1 Octanol and Analogous Azido Alcohols

Direct Azidation of Alcohol Precursors

Direct conversion of an alcohol's hydroxyl group into an azide (B81097) is an efficient strategy that avoids the isolation of intermediate compounds. These methods typically involve the in-situ activation of the hydroxyl group to facilitate its displacement by an azide nucleophile.

Mitsunobu-Type Reactions for Azide Introduction from 1-Octanol (B28484) Derivatives

The Mitsunobu reaction is a versatile and widely used method for converting primary and secondary alcohols into a variety of functional groups, including azides, with a characteristic inversion of stereochemistry. missouri.eduwikipedia.orgorganic-chemistry.org The reaction activates the alcohol using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the formation of a phosphonium (B103445) salt intermediate from the reaction of PPh₃ and DEAD. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group. Subsequent nucleophilic attack by an azide source, such as hydrazoic acid (HN₃) or diphenyl phosphorazidate (DPPA), proceeds via an Sₙ2 pathway, displacing the activated oxygen and forming the desired alkyl azide. missouri.educommonorganicchemistry.com While effective, the use of the highly toxic and explosive hydrazoic acid has led to the development of safer azide sources like DPPA. researchgate.netnih.gov

The reaction is renowned for its stereoselectivity, which is a key feature in the synthesis of chiral molecules. nih.gov For primary alcohols like 1-octanol, the reaction provides a direct route to the corresponding azide without concerns of stereochemistry at the reaction center.

Table 1: Representative Mitsunobu Reaction for Azidation

| Substrate | Reagents | Azide Source | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Primary/Secondary Alcohol | PPh₃, DEAD/DIAD | (PhO)₂P(O)N₃ (DPPA) | THF, Toluene | 0 °C to RT | High (e.g., 90-98%) nih.gov |

One-Pot Protocols for Azide Synthesis from Alcohols using Specific Reagent Systems

To streamline synthetic procedures, reduce waste, and improve efficiency, several one-pot protocols for the direct conversion of alcohols to azides have been developed. These methods generate the activating agent and perform the substitution in a single reaction vessel.

PPh₃/I₂/Imidazole/NaN₃ System: This system provides a practical and efficient method for synthesizing alkyl azides directly from alcohols. ias.ac.in The reaction involves stirring a solution of sodium azide (NaN₃) in a solvent like DMSO with a pre-ground, equimolecular mixture of triphenylphosphine (PPh₃), iodine (I₂), and imidazole. ias.ac.in This combination forms an intermediate that activates the alcohol, which is then displaced by the azide ion. The method is noted for its high yields and chemoselectivity for primary and secondary alcohols. researchgate.net

Triphosgene (B27547)/NaN₃/TEA System: Triphosgene, a safer solid substitute for phosgene (B1210022) gas, can be used to convert alcohols into azidoformates in a one-pot procedure. researchgate.netresearchgate.net In the presence of a base like triethylamine (B128534) (TEA), the alcohol reacts with triphosgene to form a chloroformate intermediate. This intermediate is then subjected to nucleophilic substitution by sodium azide to yield the corresponding azidoformate. researchgate.net While this specific system produces azidoformates rather than simple alkyl azides, it demonstrates the utility of triphosgene in activating alcohols for reaction with azide nucleophiles. researchgate.netnih.gov

Table 2: Comparison of One-Pot Azidation Reagent Systems

| Reagent System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| PPh₃/I₂/Imidazole/NaN₃ | Primary and secondary alcohols | High yields, good chemoselectivity, mild room temperature conditions. | ias.ac.inresearchgate.net |

| Triphosgene/NaN₃/TEA | Primary and secondary alcohols | Forms azidoformates, operationally simple. | researchgate.netresearchgate.net |

Chemoselective Azidation Strategies for Multifunctional Substrates

In molecules containing multiple hydroxyl groups (diols or polyols), the ability to selectively functionalize only one of them is crucial. Chemoselective azidation often exploits the different reactivities of primary, secondary, and tertiary alcohols. Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, allowing for selective conversion under carefully controlled conditions. researchgate.net

For instance, certain one-pot procedures demonstrate high selectivity for primary over secondary alcohols. researchgate.net Reagent systems can be tailored to react preferentially with the more accessible primary hydroxyl group in a diol, leaving the secondary hydroxyl group untouched. This selectivity is fundamental in synthetic chemistry for minimizing the need for protection-deprotection steps, thereby creating more efficient synthetic routes. organic-chemistry.orgstanford.edu

Nucleophilic Substitution Approaches for Azide Incorporation

A common and reliable alternative to direct azidation is a two-step approach involving the conversion of the alcohol to a derivative with a better leaving group, followed by nucleophilic substitution with an azide salt.

Synthesis via Halogenated Octanol (B41247) Intermediates (e.g., 8-Bromo-1-octanol)

This method involves first converting the hydroxyl group of 1,8-octanediol (B150283) into a halogen, most commonly bromine, to create an alkyl halide. The synthesis of 8-bromo-1-octanol (B1265630) can be achieved by reacting 1,8-octanediol with hydrobromic acid (HBr). chemicalbook.com

Once the 8-bromo-1-octanol intermediate is formed and purified, it is reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide anion (N₃⁻) acts as a nucleophile and displaces the bromide anion (Br⁻) in a classic Sₙ2 reaction to yield 8-azido-1-octanol. rsc.org This method is robust and widely applicable for preparing primary azides from the corresponding primary halides.

Table 3: Synthesis of this compound via Halogenated Intermediate

| Step | Reactant | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Bromination | 1,8-Octanediol | HBr, Toluene | 8-Bromo-1-octanol | Quantitative chemicalbook.com |

| 2. Azidation | 8-Bromo-1-octanol | NaN₃, DMF | This compound | High (e.g., 86%) rsc.org |

Displacement of Sulfonate Esters with Azide Anions

Similar to using alkyl halides, sulfonate esters are excellent leaving groups for Sₙ2 reactions. The hydroxyl group of an alcohol can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine.

The resulting sulfonate ester is then treated with sodium azide. The azide ion displaces the sulfonate group to form the desired alkyl azide. This route is highly efficient and, like the Mitsunobu reaction, proceeds with inversion of configuration at a stereocenter, making it valuable in stereoselective synthesis. researchgate.net The conversion of alcohols to azides through sulfonate ester intermediates is a well-established and reliable synthetic pathway.

Innovative Catalytic Methods in Azido-Alcohol Synthesis

The synthesis of azido-alcohols, including long-chain variants like this compound, has increasingly moved away from stoichiometric reagents towards more efficient and selective catalytic methodologies. These innovative approaches offer significant advantages, including milder reaction conditions, improved control over stereochemistry and regiochemistry, and the use of recoverable and reusable catalysts, aligning with the principles of green chemistry. Key strategies that have emerged include the catalytic ring-opening of epoxides, direct hydroxyazidation of alkenes, and the direct azidation of alcohols.

One of the most prevalent strategies for synthesizing β-azido alcohols is the ring-opening of epoxides. orgchemres.org Modern advancements in this area focus on the use of novel catalysts to enhance efficiency and selectivity. Heterogeneous catalysts are particularly noteworthy for their ease of separation and potential for recycling. For example, a magnetic nanocatalyst, Fe3O4@SiO2@CS@POCl2-x, has been developed for the regioselective azidolysis of epoxides using sodium azide, demonstrating high yields under mild conditions. orgchemres.org Another approach involves supporting gallium trichloride (B1173362) on polyvinylpyrrolidone (B124986) (GaCl3/PVP), creating a stable, non-hygroscopic, and recoverable catalyst for the regioselective conversion of epoxides to β-azido alcohols with sodium azide. researchgate.net

Lewis acidic zeolites, such as Sn-Beta, have also been investigated as highly active and reusable heterogeneous catalysts for the ring-opening of epoxides with alcohols. ucdavis.edu In the realm of enantioselective synthesis, chiral chromium-salen complexes have been successfully used to catalyze the asymmetric ring-opening of meso-epoxides with azidotrimethylsilane (B126382), affording β-azido alcohols in excellent enantioselectivities. thieme-connect.de Biocatalysis offers another innovative route, with enzymes like haloalcohol dehalogenase HheC catalyzing the highly regioselective ring-opening of epoxides with azide nucleophiles. nih.gov For aromatic epoxides, the enzyme can even provide the opposite regioselectivity compared to non-enzymatic methods. nih.gov

| Catalyst | Substrate | Azide Source | Key Features |

| Fe3O4@SiO2@CS@POCl2-x | Epoxides | NaN3 | Heterogeneous, magnetic, recyclable, high regioselectivity. orgchemres.org |

| GaCl3/PVP | Epoxides | NaN3 | Heterogeneous, recoverable, mild conditions, high yields. researchgate.net |

| Chromium-salen complex | meso-Epoxides | TMSN3 | Homogeneous, excellent enantioselectivity. thieme-connect.de |

| Haloalcohol dehalogenase (HheC) | Epoxides | N3- | Biocatalytic, highly regioselective, can reverse selectivity for aromatic epoxides. nih.gov |

| Sn-Beta Zeolite | Epoxides | - | Heterogeneous Lewis acid, active and reusable for epoxide ring-opening. ucdavis.edu |

A more direct and atom-economical approach to azido-alcohols is the hydroxyazidation of alkenes. This method constructs the desired functionality in a single step from readily available starting materials. An efficient manganese-catalyzed aerobic oxidative hydroxyazidation of olefins has been developed. organic-chemistry.org This system uses an inexpensive manganese catalyst (MnBr2), trimethylsilyl (B98337) azide (TMSN3) as the azide source, and air as the terminal oxidant, proceeding under mild room-temperature conditions. organic-chemistry.orgchemrevlett.com The reaction demonstrates high efficiency and regioselectivity for a variety of both aromatic and aliphatic alkenes, with the azide group adding predominantly to the less hindered carbon atom. chemrevlett.com Another innovative method employs molecular iodine (I2) as a catalyst for the regio- and diastereoselective synthesis of 1,2-azido alcohols from alkenes at room temperature, using a co-oxidant like hydrogen peroxide. google.com

| Catalyst | Substrate | Azide Source | Oxidant/Co-reagent | Key Features |

| MnBr2 | Alkenes (aliphatic and aromatic) | TMSN3 | Air (O2) | Inexpensive catalyst, mild conditions, high regioselectivity. organic-chemistry.orgchemrevlett.com |

| I2 | Alkenes | NaN3 | H2O2 | Room temperature, regio- and diastereoselective. google.com |

| (Cl2SnO)n | Internal Alkenes | TMSN3 | Bis(trimethylsilyl) peroxide | Direct conversion to trans β-azido alcohols. chemrevlett.com |

The direct conversion of alcohols to azides represents another frontier in catalytic synthesis. This method avoids the need for pre-functionalization of the alcohol into a leaving group. A solid acid hybrid catalyst composed of povidone and phosphotungstic acid (PVP–PWA) has been shown to be highly effective for the selective azidation of various alcohols using azidotrimethylsilane at room temperature. rsc.org The protocol is particularly effective for activated substrates like benzylic and allylic alcohols, providing excellent yields in short reaction times. rsc.orgacs.org A key advantage of the PVP-PWA catalyst is its stability and reusability without significant loss of activity. rsc.org While highly effective for activated alcohols, the application of such direct methods to unactivated aliphatic alcohols like 1-octanol remains a subject of ongoing research.

| Catalyst | Substrate Scope | Azide Source | Key Features |

| Povidone–Phosphotungstic Acid (PVP–PWA) | Benzylic, allylic, and other activated alcohols | TMSN3 | Heterogeneous, solid acid, reusable, room temperature, excellent yields. rsc.org |

| Cu(OTf)2 | Benzylic and secondary alcohols | TMSN3 | Homogeneous, applicable to various activated alcohols. rsc.orguva.nl |

| AgOTf | Allylic alcohols | TMSN3 | Homogeneous, direct catalytic azidation. rsc.org |

Chemical Reactivity and Advanced Transformations of 8 Azido 1 Octanol

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide (B81097) moiety of 8-azido-1-octanol is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." organic-chemistry.org This reaction class is prized for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions. organic-chemistry.orgmdpi.com It provides a robust method for forming stable triazole linkages.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides like this compound. rsc.org The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds with high yields under mild conditions, often in aqueous environments. organic-chemistry.orgnih.gov

The catalytic cycle typically involves an in situ reduction of a Copper(II) salt (e.g., CuSO₄) to the active Copper(I) species using a reducing agent, most commonly sodium ascorbate (B8700270). nih.govrsc.org The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or other tris(triazolylmethyl)amine derivatives, can prevent copper oxidation, enhance catalyst solubility, and further accelerate the reaction. mdpi.comnih.govnih.gov The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a Cu(I) catalyst leads to the formation of a 1-(8-hydroxyoctyl)-4-phenyl-1H-1,2,3-triazole.

Table 1: Representative CuAAC Reaction Protocols for Triazole Formation

| Catalyst System | Ligand (Optional) | Reducing Agent | Solvent | Temperature | Findings |

|---|---|---|---|---|---|

| CuSO₄ | AMTC | Sodium Ascorbate | Dichloromethane/Water | 30 °C | Utilized for reacting various organic azides with alkyne probes, showing good yields for non-polar products. mdpi.com |

| Cu(I) Phenylacetylide | None | None | Dichloromethane (CH₂Cl₂) | Room Temp | Stable copper acetylide complex acts as an effective catalyst for the cycloaddition of alkynes and azides. mdpi.com |

| CuSO₄ | TBTA | Sodium Ascorbate (TCEP also used) | t-BuOH/H₂O, DMSO | Room Temp | A common protocol for bioconjugation, used for post-synthetic modification of DNA with azido (B1232118) groups. seela.net |

This table is interactive. Click on the headers to sort the data.

To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. acs.org This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. medchemexpress.combaseclick.eu

The high ring strain in the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at ambient temperatures. acs.orgfiu.edu The reaction of this compound with a strained alkyne like a DBCO derivative would result in a stable triazole conjugate, a strategy frequently employed for labeling biomolecules in living cells. beilstein-journals.org Research has demonstrated that SPAAC between various azido-modified molecules and cyclooctynes results in the rapid and efficient formation of triazole products in aqueous solutions. fiu.edu

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgrsc.orgbeilstein-journals.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-disubstituted isomers. organic-chemistry.orgresearchgate.net

For applications where the 1,5-disubstituted regioisomer is desired, alternative catalysts, such as ruthenium complexes, can be employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgacs.org This reaction proceeds through a different mechanism to selectively form the 1,5-triazole. Therefore, by choosing the appropriate catalyst (Copper vs. Ruthenium), chemists can control the regiochemical outcome of the cycloaddition between this compound and a terminal alkyne. The cycloaddition reaction itself is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol (-OH) group of this compound provides a second, distinct site for chemical modification, allowing for derivatization or the introduction of other functional moieties.

The terminal hydroxyl group of this compound can readily undergo classic alcohol reactions such as esterification and etherification. These transformations are useful for protecting the hydroxyl group during subsequent reactions or for linking the molecule to other substrates.

Esterification: The reaction of this compound with a carboxylic acid, acyl chloride, or acid anhydride (B1165640) yields the corresponding ester. For instance, reacting it with acetic anhydride in the presence of a base would produce 8-azidooctyl acetate. These reactions are standard procedures in organic synthesis. chemistrydocs.comresearchgate.net

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. A study on a carbohydrate-based azido alcohol demonstrated successful functionalization with aliphatic chains using this method under basic conditions. beilstein-journals.org

The primary alcohol of this compound can be oxidized to two different stable oxidation states: an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents can selectively convert the primary alcohol to the corresponding aldehyde, 8-azidooctanal . Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. Biocatalytic methods have also been developed; a recombinant choline (B1196258) oxidase mutant has shown remarkable tolerance for various functional groups, including azides, in the oxidation of primary alcohols to aldehydes. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 8-azidooctanoic acid . polimi.itnih.gov The synthesis of 8-azidooctanoic acid is a known procedure, highlighting the feasibility of this oxidation while preserving the integrity of the azide group. polimi.it

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-amino-1-octanol |

| 8-azidooctanal |

| 8-azidooctanoic acid |

| 8-azidooctyl acetate |

| 8-bromo-1-octanol (B1265630) |

| Acetic anhydride |

| Bicyclo[6.1.0]nonyne (BCN) |

| Copper(II) sulfate |

| Dess-Martin periodinane |

| Dibenzocyclooctyne (DBCO) |

| Eosin Y |

| Phenylacetylene |

Pyridinium chlorochromate (PCC) | | Ruthenium tetroxide | | Sodium ascorbate | | Sodium hydride | | Tris(benzyltriazolylmethyl)amine (TBTA) |

This table provides a reference for the chemical compounds discussed in the text.

Reduction of the Azido Moiety to Amines

The conversion of the azido group into a primary amine is a fundamental and highly valuable transformation in organic synthesis. This reduction provides a pathway to introduce a versatile amino functional group, a key component in a vast array of pharmaceuticals, agrochemicals, and materials. For a bifunctional molecule like this compound, this transformation yields 8-amino-1-octanol, a useful building block with distinct functionalities at each end of its aliphatic chain.

Catalytic Hydrogenation Methods for Amine Generation

Catalytic hydrogenation stands as a robust and widely employed method for the reduction of azides to primary amines due to its high efficiency, clean reaction profile, and the generation of nitrogen gas as the sole byproduct. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

A variety of catalysts are effective for this transformation, with palladium, platinum, and nickel-based systems being the most common. The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity. For instance, palladium on carbon (Pd/C) is a standard catalyst that reliably facilitates the hydrogenation of alkyl azides like this compound to the corresponding amine, 8-amino-1-octanol.

Research into more refined catalytic systems has focused on enhancing chemoselectivity, allowing the azide group to be reduced in the presence of other sensitive functional groups. A notable development is the use of a heterogeneous zero-valent palladium catalyst supported on spherical carbon (Pd/SC). researchgate.net This system has demonstrated high efficiency for the hydrogenation of various functional groups, including azides, while preserving others such as benzyl (B1604629) ethers, esters, and nitriles. researchgate.net This level of selectivity is crucial when dealing with complex molecules where multiple reactive sites exist.

The general reaction mechanism involves the adsorption of the azide and hydrogen onto the catalyst surface. The azide group is sequentially hydrogenated, proceeding through intermediate species like a triazene (B1217601) and an imine before the final amine is formed and nitrogen gas is liberated.

Table 1: Comparison of Catalytic Systems for Azide Reduction

| Catalyst System | Support | Typical Substrate | Key Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Activated Carbon | Alkyl & Aryl Azides | Widely available, highly active, standard procedure. |

| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | None | Alkyl & Aryl Azides | Effective under mild conditions, often used when Pd is less effective. |

| Raney Nickel (Ra-Ni) | Aluminum/Nickel Alloy | Aliphatic & Aromatic Azides | Cost-effective, high activity, but can sometimes require higher pressures/temperatures. |

Specialized Azide Reactivities

Beyond reduction to amines, the azido group in this compound can participate in more specialized transformations, particularly those involving high-energy intermediates. These reactions open avenues to unique molecular structures and provide insights into fundamental chemical reactivity.

Generation and Study of Nitrogen-Centered Radicals from Azides

Organic azides are effective precursors for generating highly reactive nitrogen-centered radicals (NCRs), such as aminyl and iminyl radicals. unirioja.esresearchgate.netmdpi.com These transient species are valuable intermediates for constructing new carbon-nitrogen bonds. unirioja.es The generation of NCRs from an alkyl azide like this compound can be initiated through thermolysis, photolysis, or radiolysis. surrey.ac.ukrsc.org

Upon absorbing sufficient energy, the azide can lose a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including hydrogen abstraction or insertion into C-H bonds, effectively acting as a nitrogen-centered radical. Photolysis is a common method to achieve this transformation; for example, photolabeling studies have utilized 3-azi-octanol and 7-azi-octanol, isomers of this compound, to generate reactive intermediates that form covalent bonds with biological targets like protein kinase Cδ (PKCδ). nih.gov

Another method involves the reaction of the azide with radical initiators. For instance, tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN) can generate aminyl radicals from organic azides. unirioja.es These radicals can then be trapped or undergo further reactions. unirioja.es Studies on the gamma-radiolysis of 1-azidododecane, a close structural analog of this compound, have shown that the primary damage occurs at the energetic functional group, with cleavage observed at both the C–N₃ and the weaker N–N₂ bonds, consistent with the formation of radical species. rsc.org

The study of these nitrogen-centered radicals provides fundamental insights into reaction mechanisms and enables the development of novel synthetic methodologies for nitrogen-containing compounds. researchgate.netorganicreactions.org

Exploration of Azido-Tetrazole Isomerization Mechanisms

Azido-tetrazole isomerization is a form of valence tautomerism, an equilibrium between a linear organic azide and a cyclic tetrazole structure. nih.govmdpi.com This process is a ring-chain isomerization that is highly dependent on the molecular structure and environment. researchgate.net

For this isomerization to occur, the azide group must typically be positioned adjacent to a suitable atom, usually a nitrogen atom within a heterocyclic ring, that can participate in an intramolecular cyclization. nih.govsciencemadness.org The mechanism involves the terminal nitrogen atom of the azido group attacking the neighboring ring atom to form a five-membered tetrazole ring. nih.gov

Therefore, for a simple, non-heterocyclic alkyl azide like this compound, this type of intramolecular azido-tetrazole isomerization is not a characteristic reaction, as it lacks the necessary adjacent ring system to facilitate cyclization.

However, the principles governing this equilibrium in other molecules are well-studied. The position of the equilibrium is influenced by several factors:

Electronic Effects: Electron-donating groups attached to the ring system tend to stabilize the fused tetrazole form, while electron-withdrawing groups favor the open-chain azido tautomer. mdpi.comthieme-connect.de

Solvent Polarity: The tetrazole tautomer is generally more polar than the azide form. Consequently, polar solvents tend to shift the equilibrium towards the tetrazole. mdpi.com

Temperature: The conversion of the tetrazole to the azide is an endothermic process. Therefore, increasing the temperature typically favors the azido form. mdpi.com

Theoretical studies using density functional theory (DFT) have elucidated the mechanism, showing that the reaction proceeds through a transition state involving the bending of the azido group as the terminal nitrogen approaches the ring nitrogen for bond formation. nih.govsciencemadness.org While not directly applicable to this compound itself, the study of these mechanisms in other systems provides a complete picture of the potential reactivity landscape of the azide functional group.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Amino-1-octanol |

| Triphenylphosphine (B44618) |

| Tributyltin hydride |

| Azobisisobutyronitrile (AIBN) |

| 1-Azidododecane |

| 3-Azi-octanol |

Applications of 8 Azido 1 Octanol in Advanced Chemical Research

Contributions to Bioconjugate Chemistry

The azide (B81097) functional group present in 8-azido-1-octanol is pivotal for its role in bioconjugate chemistry, facilitating the precise labeling and functionalization of biomolecules.

Development of Chemical Probes for Biomolecule Labeling (Proteins, Nucleic Acids, Lipids)

This compound serves as a valuable component in the creation of chemical probes designed for labeling biomolecules. The terminal azide group is amenable to bioorthogonal reactions, enabling the selective attachment of reporter molecules like fluorophores or affinity tags. nih.govru.nlresearchgate.net

Proteins: While direct use of this compound for protein labeling is not explicitly detailed, related azido-functionalized building blocks, such as azidolysine, are employed to introduce azide handles into peptides and antibodies. These modified scaffolds can then undergo SPAAC reactions for further functionalization. researchgate.net The principle of incorporating an azide moiety for subsequent click chemistry is a well-established strategy in protein modification. ru.nl

Nucleic Acids: Linkers that incorporate triazole products, formed via azide-alkyne cycloaddition reactions, are utilized for conjugating various ligands to nucleic acid agents. This highlights the utility of azide chemistry in modifying the structure and function of oligonucleotides. google.comgoogle.com

Lipids: The metabolic incorporation of azido-choline has been successfully applied for the selective labeling and fluorescence imaging of phosphatidylcholine within cellular organelles. This demonstrates the utility of azide chemistry in lipid research for tracing metabolic pathways. researchgate.net Bioorthogonal chemistry, in general, has significantly enhanced the ability to image lipid metabolism by modifying lipid molecules with an azido (B1232118) moiety. nih.govrockefeller.edu

Table 1: Biomolecule Labeling Applications

| Biomolecule Type | Role of Azide Group | Key Reactions Employed | Examples/Applications | Citations |

| Proteins | Labeling handle for conjugation | CuAAC, SPAAC | Functionalization of peptides/antibodies via azidolysine | ru.nlresearchgate.net |

| Nucleic Acids | Component for linker conjugation | CuAAC | Conjugation of ligands to iRNA agents | google.comgoogle.com |

| Lipids | Metabolic tag for visualization | CuAAC, SPAAC | Imaging phosphatidylcholine, tracing lipid metabolism | nih.govresearchgate.netrockefeller.edu |

Functionalization of Peptides, Oligonucleotides, and Complex Biological Scaffolds

This compound serves as a valuable building block for introducing azide functionality, thereby enabling the modification of peptides, oligonucleotides, and more intricate biological scaffolds. medchemexpress.comiris-biotech.de The azide group can be readily incorporated into molecules through straightforward chemical reactions. researchgate.net

Peptides: Azido-functionalized peptides are critical components in click chemistry strategies for peptide labeling and modification. For instance, the alkyne-azide CuAAC reaction is employed for the efficient 18F-labeling of large peptide analogues, which requires azido-functionalized peptides as substrates. nih.gov Furthermore, azidolysine, a related azido-containing amino acid, has been incorporated into peptides to facilitate regioselective conjugation to biomolecules via SPAAC. researchgate.net

Oligonucleotides: Linkers derived from click reactions, such as triazoles formed from azide-alkyne cycloadditions, are utilized in the conjugation of various ligands to oligonucleotide agents. google.comgoogle.com This underscores the utility of azide chemistry in modifying the structure and function of oligonucleotides.

Complex Biological Scaffolds: The capability to functionalize peptides with azide groups can be extended to larger biological scaffolds, such as antibodies. For example, a DBCO-maleimide linker can be attached to an azido-functionalized peptide, presenting a maleimide (B117702) group that reacts with cysteine residues on antibodies, thereby enabling dual functionalization of targeting vectors. researchgate.net

Table 2: Functionalization of Biological Scaffolds

| Scaffold Type | Role of this compound (or related azido-compounds) | Method of Functionalization | Resulting Modification/Application | Citations |

| Peptides | Azide-functionalized building block | CuAAC, SPAAC | 18F-labeling, conjugation of probes | researchgate.netnih.gov |

| Oligonucleotides | Introduction of azide handle via linker | CuAAC | Conjugation of ligands, affinity tags | google.comgoogle.com |

| Antibodies | Via functionalized peptides (e.g., azidolysine) | SPAAC, Maleimide coupling | Dual functionalization, targeted delivery | researchgate.net |

Investigations into Metabolic Pathways via Bioorthogonal Tagging

Bioorthogonal chemistry, leveraging azide-based reactions, is instrumental in investigating metabolic pathways by enabling the tagging and tracing of biomolecules within living systems. nih.govresearchgate.netrockefeller.edu The azide group is considered bioorthogonal as it is generally absent in natural biological systems and does not interfere with endogenous biochemical processes. researchgate.netrockefeller.edu

Metabolic Labeling: This approach involves the metabolic incorporation of azide-containing analogues into cellular components. For instance, azido-choline has been used for the metabolic labeling of phosphatidylcholine, facilitating the visualization and quantitative analysis of interorganelle lipid transport in live cells. researchgate.net The installation of azides can be achieved through metabolic techniques, such as the incorporation of non-canonical amino acids, or via chemical reagents. biorxiv.org

Tracing Pathways: By tagging specific molecules, researchers can track their synthesis, transport, and metabolism. The azide group serves as a handle for subsequent bioorthogonal reactions, allowing for the attachment of detection probes to visualize these processes. nih.govrockefeller.edu For example, azide groups can be installed using reagents like N-hydroxysuccinimide (NHS) esters, which can then react with strained alkynes via SPAAC to track molecules within cells. biorxiv.org

Table 3: Metabolic Pathway Investigations

| Biomolecule Class | Tagging Strategy | Key Bioorthogonal Reaction | Studied Pathway/Process | Citations |

| Lipids | Metabolic incorporation of azido-choline | CuAAC, SPAAC | Lipid transport, metabolism | nih.govresearchgate.netrockefeller.edu |

| Proteins | Metabolic incorporation of azido-amino acids | CuAAC, SPAAC | Protein trafficking, modification | nih.govbiorxiv.org |

| General Biomolecules | Chemical installation of azide | CuAAC, SPAAC | Cellular uptake, localization, metabolic fate | nih.govresearchgate.netrockefeller.edubiorxiv.org |

Role in Modular Organic Synthesis

This compound plays a significant role in modular organic synthesis, acting as a versatile building block for constructing complex molecular architectures and advanced heterocyclic compounds.

Building Block for the Construction of Complex Organic Architectures

This compound functions as a valuable building block in modular organic synthesis, providing a versatile eight-carbon chain terminated with a reactive hydroxyl group and a terminal azide group. sigmaaldrich.coma2bchem.com This bifunctional nature allows for its integration into diverse synthetic strategies, enabling the construction of more complex organic architectures. medchemexpress.comiris-biotech.de The azide moiety is particularly significant due to its participation in highly efficient and selective bioorthogonal reactions, such as CuAAC and SPAAC. nih.govru.nlresearchgate.net These "click" chemistry reactions facilitate the facile and reliable joining of molecular fragments, making this compound a useful precursor for creating intricate molecular structures. medchemexpress.comiris-biotech.de Its role as a building block extends to introducing the 8-azidooctanoic acid fragment, which can be further modified through click chemistry or used in physico-chemical investigations. medchemexpress.comiris-biotech.de

Table 4: Organic Synthesis Applications

| Role of this compound | Key Functional Groups | Primary Reactions Used | Applications in Synthesis | Citations |

| Building Block | Hydroxyl, Azide | CuAAC, SPAAC | Synthesis of complex molecules, introduction of azide handles | medchemexpress.comiris-biotech.desigmaaldrich.coma2bchem.com |

| Precursor | Azide | CuAAC, SPAAC | Modular assembly, creating functionalized intermediates | medchemexpress.comiris-biotech.de |

Precursor for Advanced Heterocyclic Compounds and Bioactive Molecule Frameworks

The azide group within this compound positions it as a potential precursor for the synthesis of various heterocyclic compounds, particularly those incorporating nitrogen-rich rings. isres.orgnih.gov

Heterocyclic Synthesis: Azides are known precursors for a range of heterocycles. For instance, thiadiazoles, which are biologically active five-membered aromatic heterocyclic compounds, can be synthesized using various methods, some of which involve azide precursors. isres.org While direct synthesis of specific heterocycles from this compound is not explicitly detailed in the provided snippets, the azide functionality is a well-established synthon in heterocyclic chemistry.

Bioactive Molecule Frameworks: The incorporation of azide groups into molecules can serve as a strategy to introduce functionalities that enhance biological activity. The azide group can be converted into a triazole ring via click chemistry, a moiety that has been shown to improve the solubility and biological activities of various compounds, including antimicrobial agents. nih.gov This suggests that this compound can serve as a starting material for constructing novel frameworks with potential bioactivity.

Table 5: Heterocyclic and Bioactive Framework Synthesis

| Starting Material | Key Functional Group | Reaction Type | Resulting Compound Class | Potential Application | Citations |

| This compound (potential) | Azide | Click Chemistry (CuAAC) | Triazoles, Heterocycles | Bioactive molecules, pharmaceuticals, agrochemicals | isres.orgnih.gov |

| General Azides | Azide | Various | Thiadiazoles, Triazoles | Pharmaceuticals, Agrochemicals | isres.orgnih.gov |

Design of Multidentate Ligands and Catalytic Systemsjst.go.jp

This compound serves as a valuable bifunctional building block for the synthesis of sophisticated multidentate ligands and the development of novel catalytic systems. Its structure, featuring both a reactive azide group and a primary alcohol, allows for diverse chemical modifications and conjugations. The alcohol moiety can be readily functionalized through esterification or etherification to incorporate coordinating atoms or linker units, while the azide group is a prime candidate for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) smolecule.commdpi.comacs.org. This reaction enables the efficient and selective attachment of alkyne-functionalized chelating groups or catalytic components, leading to complex molecular architectures.

Research has explored the use of azido-functionalized compounds in creating ligands for metal catalysis. For instance, azido-substituted ladder-siloxanes have been converted via click chemistry into multidentate ligands bearing multiple triazole-pyridyl moieties. These ligands, when complexed with copper, have demonstrated excellent catalytic activity and selectivity in the oxidative dehydrogenation of alcohols mdpi.com. The ability to precisely position coordinating groups through click chemistry allows for the fine-tuning of the electronic and steric environment around a metal center, which is crucial for optimizing catalytic performance.

While specific examples directly using this compound to form multidentate ligands for metal catalysis are still emerging in the literature, the general principle is well-established. The alcohol end can be modified to introduce donor atoms like nitrogen or sulfur, and the azide end can be clicked to an alkyne-bearing chelator. This strategy allows for the creation of ligands with tailored denticity and coordination geometries, suitable for various catalytic transformations, including oxidation reactions jst.go.jpmdpi.comscilit.com and potentially C-C coupling or other transition metal-catalyzed processes. The development of such ligands is key to designing more efficient and selective catalysts for a wide range of chemical syntheses.

Spectroscopic and Analytical Characterization Methodologies for 8 Azido 1 Octanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, are indispensable tools for confirming the molecular structure of 8-azido-1-octanol. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: ¹H NMR spectroscopy reveals the number of different types of protons and their connectivity. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the various methylene (B1212753) (CH₂) groups along the eight-carbon chain, the hydroxyl proton (-OH), and the protons adjacent to the terminal functional groups. The methylene groups closer to the electronegative azide (B81097) and hydroxyl groups will resonate at different chemical shifts compared to those in the middle of the chain. The hydroxyl proton's signal position is variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom directly attached to the hydroxyl group (-CH₂OH) and the carbon atom adjacent to the azide group (-CH₂N₃) are expected to exhibit characteristic chemical shifts, as will the seven other methylene carbons in the alkyl chain.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Assignment |

| -CH₂OH | ~3.6-3.7 | t | 2 | Methylene adjacent to hydroxyl |

| -CH₂N₃ | ~3.2-3.3 | t | 2 | Methylene adjacent to azide |

| -(CH₂)₆- | ~1.2-1.6 | m | 12 | Six internal methylene groups |

| -OH | ~1.5-5.0 (variable) | s | 1 | Hydroxyl proton |

Note: Chemical shifts are approximate and based on typical values for similar compounds. 't' denotes a triplet, 'm' denotes a multiplet, and 's' denotes a singlet. Integration refers to the relative number of protons.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

| -CH₂OH | ~60-65 | Carbon attached to hydroxyl |

| -CH₂N₃ | ~48-52 | Carbon attached to azide |

| -(CH₂)₆- | ~25-30 | Six internal methylene carbons |

Note: Chemical shifts are approximate and based on typical values for similar compounds.

Infrared (IR) Spectroscopy for Characteristic Azido (B1232118) Group Absorption

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups due to their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of the azide (N₃) group and the hydroxyl (OH) group.

The azide functional group (-N₃) is characterized by a strong, sharp absorption band in the region of 2100-2160 cm⁻¹ . This distinctive stretching vibration arises from the linear triatomic azide moiety. The hydroxyl group (-OH) typically exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding. The methylene groups of the alkyl chain will also show C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) | Band Shape | Intensity |

| Azide (-N₃) | 2100-2160 | Strong, Sharp | Strong |

| Hydroxyl (-OH) | 3200-3600 | Broad | Medium |

| C-H (Alkyl) | 2850-2960 | Sharp | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and provides insights into its structure through fragmentation patterns. This compound has a molecular formula of C₈H₁₇N₃O, corresponding to a molecular weight of approximately 171.24 g/mol . The exact mass is calculated to be 171.137162174 Da.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 171 would confirm the molecular weight. Fragmentation of this compound can occur through several pathways:

Loss of N₂: The azide group is prone to losing molecular nitrogen (N₂, 28 Da), yielding a fragment ion at m/z 143.

Loss of H₂O: The hydroxyl group can lead to the loss of a water molecule (18 Da), resulting in a fragment at m/z 153.

Alpha-cleavage: Fragmentation adjacent to the functional groups can occur, leading to various alkyl chain fragments. For example, cleavage of the C-C bond adjacent to the hydroxyl group could produce fragments related to the octyl chain.

| Ion Type | m/z Value | Description |

| Molecular Ion | 171 | [M]⁺ (Molecular ion) |

| Fragment Ion | 153 | [M - H₂O]⁺ (Loss of water) |

| Fragment Ion | 143 | [M - N₂]⁺ (Loss of nitrogen) |

| Fragment Ion | e.g., 129 | [M - CH₂OH]⁺ (Loss of hydroxymethyl group) |

| Fragment Ion | e.g., 115 | [M - CH₂N₃]⁺ (Loss of azidomethyl group) |

Note: Fragmentation patterns can vary depending on the ionization method used (e.g., EI, ESI). The listed fragments are expected based on the molecule's structure.

UV-Visible Spectroscopy for Electronic Transitions and Conjugate Analysis

UV-Visible (UV-Vis) spectroscopy is primarily used to study compounds containing chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically due to π→π* or n→π* electronic transitions.

Simple alkyl azides, such as this compound, generally lack extended conjugated systems or strong chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not typically employed as a primary method for the direct structural identification or purity assessment of this compound itself. However, it can be useful for monitoring reactions involving this compound if a UV-active species is formed or consumed, or if it is derivatized with a chromophoric group.

| Wavelength Range (nm) | Expected Absorbance | Notes |

| 200-400 (UV region) | Low to negligible | Simple alkyl azides typically do not possess strong chromophores in this region. Absorption may be due to weak n→σ* transitions. |

| 400-800 (Visible region) | Negligible | No significant absorption expected for the parent compound. |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound and for separating it from potential impurities or byproducts generated during synthesis.

HPLC: Reversed-phase HPLC is commonly used for compounds with moderate polarity like this compound. It allows for the separation of the target compound from less polar or more polar impurities based on their differential partitioning between a stationary phase (often C18) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, although for compounds with weak UV absorbance, other detectors such as refractive index (RI) or mass spectrometry (LC-MS) might be employed. Purity levels are often reported as >95% or >99% by HPLC.

GC: Gas Chromatography is suitable for volatile and thermally stable compounds. While this compound has a moderate molecular weight, its volatility and thermal stability would need to be confirmed for effective GC analysis. GC, coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), can provide highly sensitive detection and quantification of impurities.

| Technique | Typical Application | Common Detector | Purity Indication (Typical) |

| HPLC | Purity assessment, separation of polar/non-polar impurities | UV, RI, MS | >95% to >99% |

| GC | Purity assessment, separation of volatile impurities | FID, MS | >95% to >99% |

Computational and Theoretical Investigations of 8 Azido 1 Octanol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a bifunctional molecule like 8-azido-1-octanol, which contains a flexible eight-carbon chain, these methods are invaluable for exploring its structural and electronic characteristics. DFT has become a particularly popular method due to its balance of computational cost and accuracy in describing electronic systems. acs.org

The presence of a flexible octyl chain in this compound means the molecule can adopt a vast number of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest potential energy). researchgate.net Computational methods, such as DFT with functionals like ωB97X-D or B3LYP and appropriate basis sets (e.g., 6-31+G(d,p)), are used to perform geometry optimization. researchgate.netresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure to find a stationary point on the potential energy surface, ideally the global energy minimum.

Table 1: Illustrative Optimized Geometric Parameters for a Low-Energy Conformer of this compound (Calculated)

| Parameter | Functional Group | Bond/Angle | Value |

| Bond Length | Azide (B81097) | N≡N | ~1.13 Å |

| Azide | N-N | ~1.25 Å | |

| Azide | C-N | ~1.47 Å | |

| Alcohol | C-O | ~1.43 Å | |

| Alcohol | O-H | ~0.96 Å | |

| Bond Angle | Azide | C-N-N | ~114° |

| Azide | N-N-N | ~172° | |

| Alcohol | C-O-H | ~109° | |

| Dihedral Angle | Alkyl Chain | C1-C2-C3-C4 | ~180° (anti) |

| Alkyl Chain | C4-C5-C6-C7 | ~180° (anti) |

Note: The values in this table are representative and based on typical results from DFT calculations for similar functional groups. The exact values depend on the specific computational method and basis set used.

The electronic structure of this compound dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). schrodinger.com For this compound, the HOMO is typically localized on the azide moiety, specifically the terminal nitrogen atoms, while the LUMO is also centered on the azide group. researchgate.net

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. The azide group makes the molecule a competent electrophile in certain reactions. science.gov

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.0 to 8.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 to 4.0 |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.5 to 2.1 |

Note: These values are illustrative, derived from typical DFT (e.g., B3LYP functional) calculations for alkyl azides. The exact values are highly dependent on the chosen functional and basis set. reddit.com

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. tandfonline.com It is calculated by placing a positive point charge at various positions around the molecule and computing the interaction energy. The resulting surface is color-coded to indicate different electrostatic potential values. tandfonline.com

Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack.

Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

Green regions represent neutral or weakly polar areas.

For this compound, the MESP map clearly highlights the molecule's reactive centers. A strong negative potential (red) is concentrated around the terminal nitrogen atom of the azide group, confirming its nucleophilic character and its role as a 1,3-dipole. tandfonline.com The oxygen atom of the hydroxyl group also shows a region of negative potential. Conversely, a region of positive potential (blue) is located on the hydrogen atom of the hydroxyl group, indicating its acidity. The long hydrocarbon chain appears largely green, signifying its nonpolar and less reactive nature.

Mechanistic Studies of Reactions Involving Azido-Alcohols

Theoretical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, the most significant reaction is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." medchemexpress.comresearchgate.net Computational studies can map the entire reaction pathway, identify intermediates, and characterize the high-energy transition states that govern the reaction rate.

The [3+2] cycloaddition between an azide and an alkyne can proceed through different pathways, and computational modeling helps distinguish between them. In the absence of a catalyst, the Huisgen cycloaddition is often a high-energy process. acs.org DFT calculations can model the reaction coordinate, which plots the energy of the system as the reactants approach and transform into products. Studies on similar azides show that the reaction proceeds through a single, concerted but asynchronous transition state. researchgate.net This means that the two new carbon-nitrogen bonds form simultaneously, but not to the same extent at the transition state. researchgate.netscribd.com

In the presence of a copper(I) catalyst (CuAAC), the mechanism changes significantly. Computational studies have verified a multi-step pathway. acs.orgacs.org

Formation of a copper-acetylide intermediate.

Coordination of the azide (like this compound) to the copper center.

Nucleophilic attack of the azide's terminal nitrogen onto the alkyne carbon, forming a six-membered copper-containing metallacycle intermediate. acs.org

Ring contraction and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the catalyst.

Ruthenium-catalyzed reactions (RuAAC) are also modeled computationally and are shown to proceed via a different pathway involving oxidative coupling, leading regioselectively to the 1,5-disubstituted triazole. chalmers.se

A key goal of mechanistic studies is to characterize the transition state (TS), which is the highest energy point along the reaction pathway. unimib.it Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scispace.com

The energy difference between the reactants and the transition state is the activation energy (Ea). unimib.it This value is critical as it determines the reaction rate; a lower activation energy corresponds to a faster reaction. DFT calculations provide reliable estimates of activation energies for various reaction pathways. For example, the uncatalyzed cycloaddition has a significantly higher calculated activation barrier compared to the copper-catalyzed pathway, which explains the dramatic rate acceleration observed experimentally. acs.org

Table 3: Representative Calculated Activation Energies for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) |

| Thermal Cycloaddition | Alkyl Azide + Terminal Alkyne | None | ~25-28 |

| Cu(I)-Catalyzed (CuAAC) | Alkyl Azide + Terminal Alkyne | Copper(I) | ~13-16 |

| Ruthenium-Catalyzed (RuAAC) | Alkyl Azide + Terminal Alkyne | Cp*RuCl | ~17-20 |

| Strain-Promoted (SPAAC) | Alkyl Azide + Cyclooctyne (B158145) | None | ~18-22 |

Note: These values are representative for cycloadditions involving simple alkyl azides and are sourced from computational studies on these reaction classes. acs.orgchalmers.senih.gov The exact activation energy depends on the specific substrates, solvent, and computational level of theory.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. While specific, published computational studies detailing the predicted spectra exclusively for this compound are not widespread, the methodologies for such predictions are well-established.

Density Functional Theory (DFT) is a cornerstone for these predictions. growingscience.com For Nuclear Magnetic Resonance (NMR) chemical shifts, DFT calculations are commonly paired with the Gauge-Independent Atomic Orbital (GIAO) method to compute nuclear shielding tensors. acs.orgnih.gov The accuracy of these predictions is sensitive to several computational factors, including the choice of the exchange-correlation functional, the basis set, the solvation model, and the starting geometry. acs.org For instance, studies have benchmarked numerous functionals and basis sets to identify the most accurate combinations for predicting ¹H and ¹³C chemical shifts. mdpi.com The WP04 functional with the 6-311++G(2d,p) basis set has been identified as particularly effective for proton shifts, while ωB97X-D/def2-SVP has shown high accuracy for carbon shifts. mdpi.com More recent approaches integrate DFT calculations with machine learning algorithms to enhance predictive accuracy, training models on large datasets of known experimental and calculated values. nih.govescholarship.orgarxiv.org

Similarly, infrared (IR) vibrational frequencies are predicted using DFT calculations, which determine the harmonic vibrational frequencies corresponding to different molecular motions. These theoretical predictions are invaluable for assigning bands in an experimental IR spectrum to specific functional groups and vibrational modes. acs.orgmdpi.com For this compound, computational methods can precisely predict the frequencies for the characteristic azide (N₃) asymmetric and symmetric stretching vibrations, which are strong and distinct markers in IR spectroscopy. acs.org

The following tables illustrate the type of data generated from such computational studies.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representative example of data that would be produced by a DFT/GIAO calculation. Actual values would vary based on the level of theory, basis set, and solvent model used.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 3.65 | 62.5 |

| C2 | 1.58 | 32.7 |

| C3 | 1.35 | 25.6 |

| C4 | 1.32 | 29.1 |

| C5 | 1.32 | 29.0 |

| C6 | 1.40 | 26.5 |

| C7 | 1.60 | 28.8 |

| C8 (-CH₂N₃) | 3.27 | 51.4 |

| -OH | Variable (dependent on concentration/solvent) | - |

Table 2: Illustrative Predicted Key IR Vibrational Frequencies for this compound This table is a representative example of data from a DFT vibrational frequency calculation. Frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3400 | Broad, associated with the hydroxyl group |

| C-H Stretch | ~2850-2960 | Aliphatic C-H stretching vibrations |

| N₃ Asymmetric Stretch | ~2100 | Strong, characteristic azide group vibration |

| N₃ Symmetric Stretch | ~1260 | Weaker, characteristic azide group vibration |

| C-O Stretch | ~1050 | Associated with the primary alcohol |

Solvation Models and Solvent Effects in Reaction Dynamics

The chemical behavior and reactivity of this compound in solution are profoundly influenced by its interactions with solvent molecules. Computational solvation models are essential for theoretically investigating these interactions and their impact on reaction dynamics. These models can be broadly categorized into two types: explicit and implicit (or continuum) models. psu.edu

Explicit solvent models treat individual solvent molecules, which provides a high level of detail but is computationally very expensive, especially for larger solvents like 1-octanol (B28484) which has a large number of internal degrees of freedom. psu.edu Implicit models, in contrast, represent the solvent as a continuous medium with a defined dielectric constant, a method known as the self-consistent reaction field (SCRF) approach. psu.eduacs.org This significantly reduces computational cost while still capturing key electrostatic effects of the solvent.

Several widely used implicit solvation models include:

Polarizable Continuum Model (PCM) : This is a popular method that creates a solute-shaped cavity within the dielectric continuum. Variants like IEFPCM and CPCM are common. mdpi.comresearchgate.net

SMD (Solvation Model based on Density) : A universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. researchgate.netnih.gov

COSMO (Conductor-like Screening Model) : This model treats the solvent as a conductor, which simplifies the electrostatic calculations. researchgate.net

These models are critical for studying reaction dynamics by calculating the free energies of solvation for reactants, transition states, and products. The difference in solvation energy between these states reveals how a solvent can alter the energy barrier of a reaction and shift chemical equilibria.

A pertinent example is the theoretical study of azido-tetrazole isomerism, a reaction relevant to the azide group in this compound. Computational studies on similar molecules have shown that the equilibrium between the azide and the cyclic tetrazole form is highly sensitive to solvent polarity. acs.org Using SCRF calculations, it was demonstrated that polar solvents can significantly disfavor the azide form, showcasing the power of these models to predict solvent-induced changes in reactivity. acs.org

Furthermore, computational studies on the reaction of 1-octanol with radical cations have employed the polarizable continuum model to calculate reaction-free energies in n-dodecane. osti.gov These calculations were able to determine the favorability of different reaction pathways, indicating that electron transfer is preferred over proton transfer in that specific system. osti.gov Such insights are fundamental to understanding the reaction mechanisms of molecules containing the 1-octanol structure.

Table 3: Overview of Common Solvation Models

| Model | Type | Key Features | Typical Application |

| Explicit Water Box | Explicit | Individual solvent molecules are simulated. High computational cost. | Detailed study of specific solute-solvent interactions (e.g., hydrogen bonding). |

| PCM (Polarizable Continuum Model) | Implicit | Solute resides in a shaped cavity within a dielectric continuum. researchgate.net | Calculating solvation energies and modeling solvent effects on reactions and spectra. mdpi.com |

| SMD (Solvation Model based on Density) | Implicit | Universal model parameterized for high accuracy in predicting free energy of solvation across many solvents. nih.gov | Predicting partition coefficients and solvation free energies. researchgate.net |

| COSMO-RS | Implicit | Combines quantum chemical calculations (COSMO) with statistical thermodynamics of surface interactions. researchgate.net | Prediction of thermodynamic properties like vapor pressure and activity coefficients. |

Derivatization and Advanced Functionalization Strategies for Specific Research Goals

Site-Specific Covalent Linkage to Alkynes and Strained Alkenes

The azide (B81097) moiety of 8-azido-1-octanol is primarily utilized for creating stable, covalent linkages with alkyne-containing molecules through 1,3-dipolar cycloaddition reactions. wikipedia.org This transformation, a cornerstone of click chemistry, results in the formation of a chemically robust triazole ring. nih.gov Two principal strategies are employed for this purpose: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnbioclone.netrsc.org

The CuAAC reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide, such as the one in this compound. rsc.orgglenresearch.com This method is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov The reaction proceeds under mild conditions, including in aqueous solutions, making it suitable for bioconjugation applications. bioclone.netglenresearch.com However, the potential cytotoxicity of the copper catalyst can be a limitation for studies involving living cells. magtech.com.cnglenresearch.com

To circumvent the issue of metal toxicity, the SPAAC reaction was developed. synthical.com This catalyst-free approach utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). magtech.com.cnmedchemexpress.com The high ring strain of these molecules provides the driving force for a rapid cycloaddition with azides under physiological conditions. magtech.com.cnsynthical.com SPAAC has become a powerful tool for labeling and modifying biomolecules in their native environment, including on the surface of or inside living cells. nih.govnih.gov The reaction of this compound, or derivatives thereof, with strained alkynes enables the site-specific covalent attachment of this eight-carbon linker to a wide range of molecular targets. nih.gov

| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reaction Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Catalyst Requirement | Copper(I) salt (often generated in situ from Cu(II) with a reducing agent) glenresearch.com | None (Catalyst-free) magtech.com.cn |

| Biocompatibility | Limited in living systems due to copper toxicity magtech.com.cn | High; widely used in living cells and organisms nih.gov |

| Reaction Rate | Generally very fast with catalyst | Fast, dependent on the strain of the cyclooctyne (B158145) magtech.com.cn |

| Regioselectivity | High (yields 1,4-disubstituted triazole) nih.gov | Yields a mixture of regioisomers, though often one predominates |

| Key Advantage | High efficiency, simple alkyne partner | Bioorthogonality, no metal catalyst required magtech.com.cn |

Introduction of Reporter and Affinity Tags (e.g., Fluorophores, Biotin)